molecular formula C13H19N3OS B4284130 4-methyl-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

4-methyl-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

Cat. No. B4284130
M. Wt: 265.38 g/mol
InChI Key: SMWKMBPDSQTSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTMP and belongs to the class of piperazine derivatives. MTMP has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of MTMP is not fully understood. However, studies have suggested that MTMP exerts its therapeutic effects by modulating various signaling pathways. MTMP has been reported to inhibit the NF-kB pathway, which is involved in the production of inflammatory cytokines. MTMP has also been shown to activate the p38 MAPK pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
MTMP has been shown to modulate various biochemical and physiological processes in cells. Studies have reported that MTMP inhibits the production of inflammatory cytokines, such as TNF-α and IL-6. MTMP has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, MTMP has been reported to inhibit viral replication by targeting viral enzymes.

Advantages and Limitations for Lab Experiments

MTMP has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. MTMP is also soluble in various solvents, making it easy to work with in the laboratory. However, one limitation of MTMP is that its mechanism of action is not fully understood. This makes it challenging to design experiments to investigate its therapeutic effects.

Future Directions

There are several future directions for research on MTMP. One area of research could be to investigate the potential of MTMP as an anti-inflammatory agent in various disease models. Another area of research could be to investigate the potential of MTMP as an anti-cancer agent in preclinical models. Additionally, further studies could be conducted to understand the mechanism of action of MTMP and to identify potential targets for its therapeutic effects. Overall, the potential therapeutic applications of MTMP make it an exciting area of research for future investigation.

Scientific Research Applications

MTMP has been extensively studied for its potential therapeutic applications. Studies have shown that MTMP exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. MTMP has also been reported to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, MTMP has been shown to have anti-viral properties by inhibiting viral replication.

properties

IUPAC Name

4-methyl-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-15-6-8-16(9-7-15)13(17)14-11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWKMBPDSQTSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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